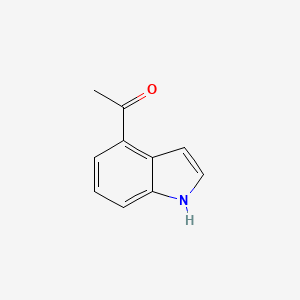

1-(1H-Indol-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBNGGWBJUGNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514829 | |

| Record name | 1-(1H-Indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50614-86-3 | |

| Record name | 1-(1H-Indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-(1H-Indol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1H-Indol-4-yl)ethanone (also known as 4-acetylindole), a key heterocyclic ketone. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in research and drug development. The information is presented to support laboratory work and advance scientific understanding of this compound.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₁₀H₉NO.[1] Its chemical structure consists of an indole ring substituted with an acetyl group at the 4-position.

Table 1: Chemical Identifiers and Molecular Properties [1]

| Property | Value |

| CAS Number | 50614-86-3 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Acetylindole |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 100-102 °C | [2] (for related 4-acetoxyindole) |

| Boiling Point | 339.1±15.0 °C (Predicted) | [3] |

| Density | 1.09±0.1 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [3] (for related 4-acetoxyindole) |

| LogP | 2.4 (Predicted) | [1] |

Synthesis

The synthesis of this compound can be achieved through the acetylation of a 4-substituted indole precursor. A general and adaptable method involves the acetylation of 4-hydroxyindole.

Experimental Protocol: Acetylation of 4-Hydroxyindole

This protocol is adapted from the synthesis of the structurally related compound, 4-acetoxyindole.[5]

Materials:

-

4-Hydroxyindole

-

Dichloromethane (DCM)

-

Pyridine

-

Acetic Anhydride

-

20% Aqueous Citric Acid Solution

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Magnesium Sulfate (MgSO₄)

-

Heptane

Procedure:

-

Under a nitrogen atmosphere, charge a reaction vessel with 4-hydroxyindole (1 equivalent, limiting reagent) and dichloromethane (6 volumes relative to the 4-hydroxyindole charge).

-

Cool the reaction mixture to 0-5 °C.

-

Add pyridine (1.2 equivalents) dropwise to the cooled mixture, maintaining the temperature at 0-5 °C.

-

Add acetic anhydride (1.1 equivalents) dropwise, also maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to 20-25 °C over 1 to 1.5 hours and stir for an additional 3 hours.

-

Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, wash the reaction mixture three times with a 20% aqueous citric acid solution (3 volumes each).

-

Wash the organic layer once with a saturated sodium bicarbonate solution (3 volumes).

-

Dry the dichloromethane solution over magnesium sulfate, filter, and concentrate to half its volume by distillation.

-

Add heptane (6 volumes) and continue distillation to precipitate the product.

-

Cool the mixture to 15-25 °C and collect the solid product by filtration.

-

Wash the collected solid with heptane (1 volume) and dry under vacuum at 60 °C overnight.

Logical Workflow for Synthesis:

Caption: General synthesis workflow for this compound.

Spectral Data

While specific experimental spectra for this compound are not widely published, the following tables provide predicted and characteristic spectral data based on its structure and data from similar indole-containing compounds.

Table 3: Predicted ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | 8.1 - 8.3 | br s | - |

| H-2 | 7.2 - 7.4 | t | ~2.5 |

| H-3 | 6.5 - 6.7 | t | ~2.5 |

| H-5 | 7.5 - 7.7 | d | ~7.5 |

| H-6 | 7.1 - 7.3 | t | ~7.5 |

| H-7 | 7.0 - 7.2 | d | ~7.5 |

| -COCH₃ | 2.5 - 2.7 | s | - |

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 198 - 202 |

| C-2 | 123 - 125 |

| C-3 | 102 - 104 |

| C-3a | 127 - 129 |

| C-4 | 135 - 137 |

| C-5 | 120 - 122 |

| C-6 | 122 - 124 |

| C-7 | 110 - 112 |

| C-7a | 136 - 138 |

| -CH₃ | 27 - 29 |

Table 5: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1660 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Biological Activity and Potential Applications

Indole and its derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmaceuticals.[6] While specific biological targets for this compound have not been extensively reported, related indole compounds have shown promise in several therapeutic areas.

Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as potential inhibitors of the COX-2 enzyme, suggesting anti-inflammatory applications.[6] The indole scaffold is a common feature in molecules targeting various receptors and enzymes, indicating the potential for this compound to serve as a valuable intermediate in the synthesis of novel therapeutic agents. Its utility as a precursor for more complex, biologically active molecules is a key area for future research and development.

Logical Relationship for Potential Drug Discovery:

Caption: Potential pathway for drug discovery using this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. This guide provides essential data on its properties and a foundational protocol for its synthesis. Further research into its specific biological activities and the development of novel derivatives is warranted to fully explore its therapeutic potential.

References

4-acetylindole chemical structure and IUPAC name

For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical entities is paramount. This guide provides a detailed overview of the chemical structure and nomenclature of 4-acetoxyindole, a compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Nomenclature

4-Acetoxyindole, often referred to by various synonyms, is an indole derivative. The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1H-indol-4-yl acetate .[1] The structure features an acetate group attached to the hydroxyl group at the 4-position of an indole ring.

The chemical formula for 4-acetoxyindole is C₁₀H₉NO₂.[1][2][3] Its structure is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring, which is the core indole moiety. The acetoxy group (-OCOCH₃) is substituted at the fourth carbon atom of this indole ring.

Physicochemical Properties

A summary of the key physicochemical properties of 4-acetoxyindole is presented in the table below for easy reference and comparison. This data is crucial for experimental design and interpretation.

| Property | Value | Source |

| Molecular Weight | 175.18 g/mol | [1][4] |

| CAS Number | 5585-96-6 | [1][2][3] |

| Melting Point | 91 - 93 °C | [3] |

| Boiling Point | 339.10 °C | |

| Appearance | Off-white solid | [3] |

Chemical Structure Diagram

To visually represent the molecular architecture of 4-acetoxyindole, the following diagram has been generated using the DOT language, adhering to the specified visualization requirements.

Caption: Chemical structure of 1H-indol-4-yl acetate.

Applications in Research and Development

4-Acetoxyindole serves as a versatile intermediate in the synthesis of a variety of compounds.[3][4] It is particularly noted for its use in the preparation of more complex molecules with potential therapeutic applications.[3][4] Researchers in medicinal chemistry utilize this compound as a building block for creating novel drug candidates.[3] Its indole core is a common scaffold in many biologically active molecules.

References

In-Depth Technical Guide to the Spectroscopic Data of 1-(1H-Indol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(1H-Indol-4-yl)ethanone, also known as 4-acetylindole. The information presented herein is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document furnishes detailed experimental protocols for acquiring the spectroscopic data and presents the data in a clear, tabular format for ease of comparison and interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.35 | br s | - | 1 | NH |

| 7.64 | dd | 7.5, 1.0 | 1 | H-5 |

| 7.41 | d | 8.0 | 1 | H-7 |

| 7.30 | t | 3.0 | 1 | H-2 |

| 7.23 | t | 8.0 | 1 | H-6 |

| 6.88 | dd | 3.0, 1.0 | 1 | H-3 |

| 2.70 | s | - | 3 | CH₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 202.0 | C=O |

| 137.9 | C-7a |

| 132.8 | C-4 |

| 126.1 | C-2 |

| 124.9 | C-5 |

| 121.8 | C-6 |

| 115.6 | C-3a |

| 110.1 | C-7 |

| 102.8 | C-3 |

| 29.1 | CH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 | Strong, Broad | N-H Stretch |

| 1660 | Strong | C=O Stretch (Aryl Ketone) |

| 1580, 1470 | Medium | C=C Aromatic Ring Stretch |

| 1360 | Medium | C-H Bend (Methyl) |

| 750 | Strong | C-H Out-of-Plane Bend (Ortho-disubstituted benzene) |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 144 | 85 | [M - CH₃]⁺ |

| 116 | 40 | [M - COCH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Typical parameters include a pulse angle of 30-45 degrees, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a sample of this concentration, 16 to 64 scans are usually sufficient to obtain a high-quality spectrum.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of the ¹³C isotope and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio. The spectral width is generally set to 200-220 ppm.

Infrared (IR) Spectroscopy

Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Thin Film): A small amount of the solid this compound is dissolved in a volatile solvent like dichloromethane or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: A background spectrum of the clean, empty salt plate is first recorded. The salt plate with the sample film is then placed in the spectrometer's sample holder, and the spectrum is acquired. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction.

-

Sample Introduction: For a pure solid, direct insertion or a heated probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a GC or LC system.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Acetylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-acetylindole. It includes detailed data tables, experimental protocols, and visual diagrams to facilitate a thorough understanding of the spectroscopic properties of this important heterocyclic compound.

¹H and ¹³C NMR Spectral Data

The structural elucidation of 4-acetylindole is critically supported by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed fingerprint of the molecular structure. The data presented below has been compiled from authoritative spectral databases.

¹H NMR Data

The proton NMR spectrum of 4-acetylindole exhibits distinct signals for each of the aromatic and substituent protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the indole ring and the acetyl group.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-1 (NH) | ~8.4 | br s | - | 1H |

| H-5 | ~7.8 | d | 7.5 | 1H |

| H-2 | ~7.6 | t | 2.8 | 1H |

| H-7 | ~7.5 | d | 8.0 | 1H |

| H-6 | ~7.2 | t | 7.8 | 1H |

| H-3 | ~6.8 | dd | 3.2, 0.8 | 1H |

| -COCH₃ | ~2.7 | s | - | 3H |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Note that the chemical shift of the N-H proton can be broad and may vary depending on concentration and solvent purity.

¹³C NMR Data

The ¹³C NMR spectrum of 4-acetylindole provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | ~198.0 |

| C-7a | ~137.0 |

| C-4 | ~135.0 |

| C-3a | ~128.0 |

| C-2 | ~126.0 |

| C-6 | ~122.0 |

| C-5 | ~120.0 |

| C-7 | ~115.0 |

| C-3 | ~107.0 |

| -COCH₃ | ~28.0 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following section details a generalized protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like 4-acetylindole.[1]

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of purified 4-acetylindole for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse experiment (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): A range of 0-220 ppm is standard for most organic molecules.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated using the TMS signal (0 ppm) or the residual solvent peak.

-

Integration (¹H NMR): The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons.

-

Peak Picking: The exact chemical shifts of the peaks are identified.

Visualizations

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Structure of 4-acetylindole with atom numbering for NMR assignments.

Caption: A simplified workflow for NMR analysis of organic compounds.

References

Navigating the Landscape of Indole Derivatives: A Technical Guide to 4-Acetoxyindole

A Note on Nomenclature: Initial searches for "4-acetylindole" yielded limited and often conflated results with the more extensively documented compound, "4-acetoxyindole." This guide will focus on the physical and chemical properties of 4-acetoxyindole, a significant compound in synthetic and medicinal chemistry. It is plausible that "4-acetylindole" is a less common isomer or that the nomenclature is used interchangeably in some contexts, leading to ambiguity in available literature. This whitepaper aims to provide a clear and data-driven overview of 4-acetoxyindole for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties of 4-Acetoxyindole

4-Acetoxyindole (CAS RN: 5585-96-6) is a solid, off-white to beige crystalline powder.[1][2] Its core structure consists of an indole ring substituted with an acetoxy group at the fourth position.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |

| Molecular Weight | 175.18 g/mol | [1][4][5] |

| Melting Point | 91 - 102 °C | [1][2][6] |

| Boiling Point (Predicted) | 339.1 ± 15.0 °C | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |

| Appearance | Off-white to beige solid | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-acetoxyindole.

| Spectroscopy | Data Highlights | Source(s) |

| ¹H NMR | Spectra available, though specific peak assignments require further analysis of raw data. | [4] |

| ¹³C NMR | Spectra available for detailed structural elucidation. | [7] |

| Infrared (IR) | ATR-IR spectra have been recorded. | [4] |

| Mass Spectrometry (MS) | GC-MS data is available, providing fragmentation patterns for structural confirmation. | [4] |

Chemical Reactivity and Applications

4-Acetoxyindole is a versatile intermediate in organic synthesis, primarily owing to the reactivity of its indole nucleus and the ester functionality. The strong carbonyl groups make it reactive towards various functional groups, which is instrumental in the synthesis of heterocyclic compounds like other indoles and isoquinolines.[1]

Its applications are notable in the pharmaceutical and agrochemical industries.[2][5] It serves as a key starting material for the synthesis of more complex molecules, including:

-

Anti-HIV agents: Used in the preparation of 4-oxoquinolines which have shown anti-HIV activity.[8]

-

Prostanoid EP3 receptor antagonists: These have potential as novel antiplatelet agents.

-

Psilocybin and its analogs: Important for neurological research and potential therapeutic applications.

Furthermore, its distinct properties are being explored in the development of dyes, pigments, and organic electronics.[2]

Experimental Protocols

Synthesis of 4-Acetoxyindole from 4-Hydroxyindole

A common method for the synthesis of 4-acetoxyindole involves the acetylation of 4-hydroxyindole.[3]

Materials:

-

4-Hydroxyindole

-

Dichloromethane (DCM)

-

Pyridine

-

Acetic anhydride

-

20% aqueous citric acid solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Heptane

Procedure:

-

Charge a reaction vessel with 4-hydroxyindole under a nitrogen atmosphere.

-

Add DCM (6 volumes based on the 4-hydroxyindole charge) and cool the mixture to 0-5°C.

-

Add pyridine (1.2 equivalents) dropwise, maintaining the temperature at 0-5°C.

-

Add acetic anhydride (1.1 equivalents) dropwise at 0-5°C.

-

Allow the reaction to warm to 20-25°C and stir for 3 hours.

-

Monitor the reaction for completion.

-

Wash the reaction mixture three times with a 20% aqueous citric acid solution and once with saturated NaHCO₃.

-

Dry the DCM solution over MgSO₄ and filter.

-

Concentrate the DCM solution to half its volume by distillation.

-

Add heptane (6 volumes) and continue distillation to precipitate the product.

-

Cool the mixture to 15-25°C and collect the solid product by filtration.

-

Wash the solid with heptane and dry under a vacuum at 60°C overnight.[3]

Caption: Synthesis workflow for 4-Acetoxyindole.

Biological Activity and Signaling Pathways

While 4-acetoxyindole itself is primarily a synthetic intermediate, its derivatives and the broader class of indole-containing compounds exhibit a vast range of biological activities.[9][10][11] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. It is known to interact with a variety of biological targets, often mimicking the amino acid tryptophan.

Derivatives of 4-acetoxyindole are being investigated for their interaction with serotonin receptors, highlighting their potential in treating neurological disorders.[2] The development of compounds from 4-acetoxyindole that act as inhibitors of HIV-1 attachment and as antiplatelet agents underscores the therapeutic potential stemming from this core structure.[8]

Further research into the metabolism and biological interactions of 4-acetoxyindole and its derivatives will be crucial in elucidating specific signaling pathways and mechanisms of action.

Caption: Role of 4-acetoxyindole in drug development.

Conclusion

4-Acetoxyindole is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other functional materials. Its well-defined physical and chemical properties, along with established synthetic routes, make it a reliable building block for researchers and drug development professionals. While the biological activity of 4-acetoxyindole itself is not extensively documented, it serves as a crucial precursor to a wide range of bioactive molecules, underscoring its importance in the ongoing quest for novel therapeutics. Further investigation into its derivatives is likely to uncover new and valuable applications in medicine and materials science.

References

- 1. 4-Acetoxyindole | 5585-96-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Acetoxyindole synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Acetoxyindole | C10H9NO2 | CID 583934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Acetoxyindole Cas 5585-96-6 [minglangchem.com]

- 6. 4-Indolyl acetate 99 5585-96-6 [sigmaaldrich.com]

- 7. 4-Acetoxyindole(5585-96-6) 13C NMR spectrum [chemicalbook.com]

- 8. goldbio.com [goldbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rjpn.org [rjpn.org]

The Advent of a Key Indole: Discovery and First Synthesis of 1-(1H-Indol-4-yl)ethanone

A cornerstone in the landscape of indole chemistry, 1-(1H-Indol-4-yl)ethanone, also known as 4-acetylindole, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its journey from initial conception to a readily accessible building block is a testament to the ingenuity of synthetic organic chemistry. This technical guide delves into the historical context of its discovery and elucidates the pioneering synthetic methodologies, providing a comprehensive resource for researchers and drug development professionals.

The discovery and initial synthesis of this compound are intrinsically linked to the broader exploration of indole functionalization. While a singular, celebrated "discovery" paper is not readily apparent in the historical literature, its first successful preparation can be traced back to the application of a classic named reaction: the Fries rearrangement. The logical precursor, 4-acetoxyindole, was first reported in the mid-20th century, paving the way for the subsequent synthesis of 4-acetylindole.

The Precursor: Synthesis of 4-Acetoxyindole

The journey to this compound begins with the preparation of its immediate precursor, 4-acetoxyindole. An early and effective method for this synthesis was reported by Beer and his colleagues in 1948. This foundational work provided the necessary starting material for the subsequent critical rearrangement step.

Experimental Protocol: Synthesis of 4-Acetoxyindole

The synthesis of 4-acetoxyindole from 4-hydroxyindole is a straightforward acylation reaction. The following protocol is based on established methods:

Materials:

-

4-Hydroxyindole

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

20% Aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

Heptane

Procedure:

-

In a reaction vessel, dissolve 4-hydroxyindole in dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add pyridine, followed by the dropwise addition of acetic anhydride, maintaining the temperature between 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the organic layer sequentially with 20% aqueous citric acid solution and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/heptane, to yield pure 4-acetoxyindole.

The Genesis of this compound: The Fries Rearrangement

With 4-acetoxyindole in hand, the path to this compound was opened via the Fries rearrangement. This reaction, named after German chemist Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. The reaction typically yields a mixture of ortho and para isomers. In the case of 4-acetoxyindole, the rearrangement directs the acetyl group to the C5 position of the indole ring.

Experimental Protocol: Fries Rearrangement of 4-Acetoxyindole

The following is a generalized protocol for the Fries rearrangement of 4-acetoxyindole to yield this compound.

Materials:

-

4-Acetoxyindole

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

A suitable high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane)

Procedure:

-

To a solution of 4-acetoxyindole in a high-boiling inert solvent, add a stoichiometric amount of a Lewis acid (e.g., aluminum chloride) portion-wise at a controlled temperature.

-

Heat the reaction mixture to a temperature typically ranging from 100 to 160 °C for several hours. The optimal temperature and reaction time need to be determined empirically.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

After filtration, concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

This pioneering synthetic route, employing the Fries rearrangement of 4-acetoxyindole, marked the first successful synthesis of this compound, making this valuable chemical entity available for further investigation and application.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursor. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4-Acetoxyindole | C₁₀H₉NO₂ | 175.18 | 85-95 | 99-102 |

| This compound | C₁₀H₉NO | 159.18 | 40-60 | 138-141 |

Synthesis Workflow

The overall synthetic pathway from 4-hydroxyindole to this compound is depicted in the following workflow diagram.

Biological Significance and Signaling Pathways

While the initial discovery of this compound was primarily of synthetic interest, subsequent research has revealed its importance as a key intermediate in the synthesis of various biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the 4-acetyl group provides a versatile handle for further chemical modifications.

Derivatives of this compound have been investigated for a range of therapeutic applications, including as inhibitors of enzymes and as ligands for various receptors. For instance, substituted this compound derivatives have been explored as potential anti-cancer agents and in the development of treatments for neurodegenerative diseases.

The logical relationship for its application in drug discovery can be visualized as follows:

The discovery and development of the first synthesis of this compound have provided a crucial tool for medicinal chemists. The ability to readily access this versatile building block has accelerated the exploration of new chemical space and the development of novel therapeutic agents targeting a wide range of diseases. The foundational work on its synthesis continues to be a cornerstone for innovation in the field of drug discovery.

The 4-Acetylindole Scaffold: An In-Depth Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 4-acetylindole scaffold is a key heterocyclic motif that has garnered significant interest in medicinal chemistry and drug development. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and a benzene ring bearing an electron-withdrawing acetyl group at the 4-position, dictate a nuanced reactivity profile. This technical guide provides a comprehensive overview of the fundamental reactivity of the 4-acetylindole core, presenting key data, detailed experimental protocols for cited reactions, and visualizations of relevant biological pathways.

Electrophilic Aromatic Substitution: Directing Effects of the 4-Acetyl Group

The acetyl group at the C4 position is an electron-withdrawing group, which deactivates the indole nucleus towards electrophilic aromatic substitution (SEAr) compared to unsubstituted indole. However, the inherent high nucleophilicity of the indole ring still allows for a range of electrophilic functionalizations. The regioselectivity of these reactions is a crucial consideration for synthetic chemists.

Nitration

Nitration of acetylindoles has been a subject of study, revealing the directing influence of the acetyl group. While electrophilic attack on the indole ring typically favors the C3 position, the deactivating nature of the acetyl group can influence the substitution pattern.

Table 1: Regioselectivity in the Nitration of Acetylindoles

| Substrate | Reagents | Products | Product Ratio | Reference |

| 3-Acetylindole | Conc. HNO₃ | 3-Acetyl-6-nitroindole, 3-Acetyl-4-nitroindole | 33% (6-nitro), 2% (4-nitro) | Noland & Rush, 1966 |

Experimental Protocol: Nitration of 3-Acetylindole (as an illustrative example)

-

Materials: 3-Acetylindole, Concentrated Nitric Acid.

-

Procedure: To a solution of 3-acetylindole in a suitable solvent, concentrated nitric acid is added dropwise at a controlled temperature (typically low temperatures are employed to control the exothermicity of the reaction). The reaction mixture is stirred for a specified period. Upon completion, the reaction is quenched with ice water, and the products are extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The product mixture is subsequently purified by column chromatography to separate the isomers.

Halogenation, Friedel-Crafts Acylation, and Vilsmeier-Haack Reaction

Data on direct halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack reactions on the 4-acetylindole scaffold are limited. However, the general principles of electrophilic substitution on deactivated indole rings can be applied. It is anticipated that these reactions would require harsher conditions compared to unsubstituted indole and that the regioselectivity would be influenced by the deactivating effect of the 4-acetyl group, likely favoring substitution on the benzene ring (positions C6 and possibly C2) or requiring N-protection to facilitate reaction at C3.

Reduction of the 4-Acetyl Group

The carbonyl functionality of the 4-acetyl group is a prime site for reduction, offering a pathway to diverse 4-substituted indoles, such as 4-ethylindole and 4-(1-hydroxyethyl)indole.

Reduction to an Ethyl Group

Complete reduction of the acetyl group to an ethyl group can be achieved through classical reduction methods.

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for aryl ketones but is performed under strongly acidic conditions, which may not be suitable for substrates with acid-labile functional groups.[1][2]

-

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base (e.g., KOH) at high temperatures. It is conducted under basic conditions and is a good alternative for acid-sensitive substrates.[3][4][5]

Table 2: Common Methods for the Reduction of Aryl Ketones to Alkanes

| Reaction | Reagents | Conditions | Advantages | Disadvantages |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, heat | Effective for aryl ketones | Not suitable for acid-sensitive substrates |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, high-boiling solvent (e.g., ethylene glycol) | Basic, high temperature | Suitable for acid-sensitive substrates | Not suitable for base-sensitive substrates |

Experimental Protocol: General Procedure for Clemmensen Reduction of an Aryl Ketone

-

Materials: Aryl ketone, Zinc amalgam, Concentrated hydrochloric acid, Toluene.

-

Procedure: A mixture of the aryl ketone, amalgamated zinc, concentrated hydrochloric acid, and an immiscible organic solvent like toluene is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the organic layer is separated, washed with water and brine, dried over a drying agent, and concentrated to yield the crude product, which is then purified.

Experimental Protocol: General Procedure for Wolff-Kishner Reduction of an Aryl Ketone

-

Materials: Aryl ketone, Hydrazine hydrate, Potassium hydroxide, Ethylene glycol.

-

Procedure: The aryl ketone, hydrazine hydrate, and potassium hydroxide are heated in ethylene glycol. The temperature is gradually increased to allow for the formation of the hydrazone and subsequent decomposition to the alkane with the evolution of nitrogen gas. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the product.

Reduction to an Alcohol

The acetyl group can be selectively reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)indole, using milder reducing agents.

-

Sodium Borohydride (NaBH₄): This is a common and selective reagent for the reduction of ketones to alcohols in the presence of other functional groups. The reaction is typically carried out in protic solvents like methanol or ethanol.

-

Lithium Aluminium Hydride (LiAlH₄): A more powerful reducing agent that also readily reduces ketones to alcohols. It is typically used in aprotic ethereal solvents like diethyl ether or tetrahydrofuran.

Oxidation of the 4-Acetyl Group

The 4-acetyl group can undergo oxidation reactions, such as the Baeyer-Villiger oxidation, to introduce an oxygen atom adjacent to the carbonyl group, forming an ester.

Baeyer-Villiger Oxidation

This reaction typically employs peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides to convert ketones to esters. In the case of 4-acetylindole, this would lead to the formation of 4-acetoxyindole. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. For an aryl alkyl ketone, the aryl group generally has a higher migratory aptitude than a methyl group.

Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation of an Aryl Ketone

-

Materials: Aryl ketone, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.

-

Procedure: The aryl ketone is dissolved in a chlorinated solvent such as dichloromethane, and m-CPBA is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until the starting material is consumed. The reaction mixture is then washed with a solution of sodium bicarbonate to remove the resulting carboxylic acid, followed by washing with brine. The organic layer is dried and concentrated to afford the ester product.

Cycloaddition Reactions

The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. The presence of the electron-withdrawing acetyl group at the 4-position is expected to influence the electronic properties of the diene and dienophile components of the indole ring, thereby affecting the feasibility and outcome of such reactions. While specific examples involving 4-acetylindole are scarce, the general reactivity of indoles in [4+2] cycloadditions (Diels-Alder reactions) suggests that the pyrrole ring can act as the diene component. The electron-withdrawing nature of the 4-acetyl group might make the indole a less reactive diene in normal-electron-demand Diels-Alder reactions but could potentially enhance its reactivity as a dienophile in inverse-electron-demand reactions.

Biological Significance and Signaling Pathways

Indole derivatives are privileged scaffolds in drug discovery, known to interact with a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs). While specific data on the biological targets of 4-acetylindole itself is limited, its structural analogues, such as 4-azaindoles, have been extensively studied as kinase inhibitors.

Kinase Inhibition

Many kinase inhibitors incorporate a heterocyclic core that mimics the hinge-binding motif of ATP. The indole scaffold is a common feature in such inhibitors. The 4-acetyl group can serve as a key interaction point within the ATP-binding pocket or as a handle for further synthetic elaboration to enhance potency and selectivity.

GPCR Modulation

GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes. The indole nucleus is a common structural motif in many GPCR ligands, including agonists and antagonists for serotonin (5-HT) and dopamine receptors. The 4-acetyl group can be a crucial pharmacophoric element or a synthetic handle for the development of novel GPCR modulators.

Conclusion

The 4-acetylindole scaffold possesses a rich and varied reactivity profile. The electron-withdrawing nature of the 4-acetyl group deactivates the indole ring towards electrophilic attack but also provides a handle for a variety of chemical transformations, including reduction and oxidation. While specific, quantitative data for many reactions on this particular scaffold are still emerging, the principles of indole chemistry provide a strong foundation for predicting its behavior. The versatility of the 4-acetylindole core, coupled with the biological importance of the indole nucleus, ensures its continued prominence as a valuable building block in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity will undoubtedly unlock new avenues for the development of innovative pharmaceuticals.

References

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to the Electronic Properties of the Indole Nucleus in 4-Acetylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the indole nucleus when substituted with an acetyl group at the 4-position. The introduction of the electron-withdrawing acetyl group significantly modulates the electron density distribution within the bicyclic indole system, thereby influencing its reactivity, spectroscopic characteristics, and potential as a pharmacophore in drug design. This document details the theoretical and experimental approaches used to characterize these properties, presenting key data in a structured format for comparative analysis.

Introduction: The Indole Nucleus and the Influence of the 4-Acetyl Group

The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmaceutical agents. Its aromaticity and the electron-rich nature of the pyrrole ring dictate its chemical behavior, making it a versatile building block in medicinal chemistry. The electronic properties of the indole nucleus can be finely tuned by the introduction of substituents at various positions.

The placement of an acetyl group, a moderately deactivating, electron-withdrawing group, at the C4-position of the indole ring alters the electronic landscape of the molecule. This substitution influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the aromaticity of the benzene and pyrrole rings, and the nucleophilicity of the indole nitrogen and the C3 position. Understanding these electronic perturbations is crucial for predicting the molecule's reactivity in chemical syntheses and its interaction with biological targets.

Spectroscopic Properties of 4-Acetylindole

Spectroscopic techniques are fundamental in elucidating the electronic structure of molecules. Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy provide valuable insights into the electron distribution and energy levels of the 4-acetylindole molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for probing the electronic environment of individual atoms within a molecule. The chemical shifts of the protons and carbons in 4-acetylindole are indicative of the electron density at each position. The electron-withdrawing acetyl group is expected to deshield adjacent protons and carbons, leading to downfield shifts in the NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for 4-Acetylindole

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H1 (NH) | ~8.3 | br s |

| H2 | ~7.3 | t |

| H3 | ~6.8 | t |

| H5 | ~7.6 | d |

| H6 | ~7.2 | t |

| H7 | ~7.9 | d |

| -COCH₃ | ~2.7 | s |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 4-Acetylindole

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~124 |

| C3 | ~103 |

| C3a | ~128 |

| C4 | ~130 |

| C5 | ~122 |

| C6 | ~123 |

| C7 | ~117 |

| C7a | ~137 |

| C=O | ~198 |

| -CH₃ | ~28 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, often from the HOMO to the LUMO. The presence of the acetyl group, a chromophore, and its electronic communication with the indole ring are expected to influence the absorption spectrum.

Table 3: UV-Vis Spectroscopic Data for Indole and 4-Acetylindole

| Compound | λmax (nm) | Solvent |

| Indole | ~270, ~280, ~290 | Methanol |

| 4-Acetylindole | ~245, ~310 | Not Specified |

Computational Analysis of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure of molecules. These calculations can provide valuable data on molecular orbital energies, electron density distribution, and other electronic parameters.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key molecular orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 4: Calculated Electronic Properties of Indole and Substituted Indoles

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.58 | -0.31 | 5.27 |

| 4-Acetylindole | -6.01 | -1.23 | 4.78 |

Note: These values are illustrative and can vary depending on the computational method and basis set used.

The acetyl group, being electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO. The lowering of the LUMO energy is typically more pronounced, leading to a smaller HOMO-LUMO gap compared to unsubstituted indole, suggesting increased reactivity towards nucleophiles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline general protocols for the key experimental techniques used to characterize the electronic properties of 4-acetylindole.

Synthesis of 4-Acetylindole

A common route for the synthesis of 4-acetylindole involves the Friedel-Crafts acylation of indole. However, this method can lead to a mixture of products. A more specific synthesis might involve the use of a protected indole derivative or a multi-step sequence starting from a pre-functionalized benzene ring.

General Protocol for Friedel-Crafts Acylation:

-

Dissolve indole in a suitable anhydrous solvent (e.g., carbon disulfide or nitrobenzene).

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride.

-

Allow the reaction to proceed at a controlled temperature.

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

-

Dissolve 5-10 mg of the 4-acetylindole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 16 to 64.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

UV-Vis Spectroscopy

Protocol for UV-Vis Absorption Spectroscopy:

-

Prepare a stock solution of 4-acetylindole of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum using the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

Visualizations of Logical Relationships and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental workflows.

Tautomerism in substituted indole compounds

An In-depth Technical Guide to Tautomerism in Substituted Indole Compounds

Executive Summary

Indole and its substituted derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, represents a critical and often overlooked factor that can profoundly influence these properties. This guide provides a comprehensive technical overview of the primary tautomeric forms of substituted indoles, the factors governing their equilibrium, and the experimental and computational methods used for their characterization. Understanding and controlling indole tautomerism is paramount for researchers in drug discovery and development to optimize ligand-receptor interactions, solubility, metabolic stability, and overall therapeutic efficacy.

Introduction to Indole Tautomerism

Tautomers are structural isomers of chemical compounds that readily interconvert. This process commonly results from the migration of a proton, a phenomenon known as prototropic tautomerism. For the indole nucleus, several types of tautomerism are possible, depending on the nature and position of its substituents. The relative stability of these tautomers can be dramatically influenced by their chemical environment, including solvent, pH, and temperature, as well as by the electronic and steric effects of substituents on the indole ring.[1][2][3] The most prevalent forms of tautomerism in substituted indole compounds are:

-

Indole ⇌ 3H-Indole (Indolenine) Tautomerism : The fundamental tautomerism of the indole ring itself, involving the migration of the N1-proton to the C3 position.

-

Keto-Enol Tautomerism : Occurs in indoles substituted with a hydroxyl group (hydroxyindoles) or in related structures like oxindoles, where equilibrium exists between a ketone and an enol form.[1]

-

Amino-Imino Tautomerism : Prevalent in amino-substituted indoles, involving an equilibrium between an amino form and an imino form.[4][5]

These equilibria are not merely academic; the dominant tautomeric form can exhibit significantly different biological activities and physicochemical properties.

Principal Tautomeric Equilibria in Substituted Indoles

The specific tautomeric forms present in a given indole derivative are dictated by its substitution pattern. Below are the key equilibria relevant to researchers.

Indole ⇌ 3H-Indole (Indolenine) Tautomerism

The indole form (1H-indole) is aromatic and significantly more stable than the non-aromatic 3H-indole (indolenine) tautomer.[6] However, the 3H-indole can act as a key intermediate in certain chemical reactions. The equilibrium can be influenced by factors that stabilize the C3-protonated form, such as the coordination of the indole nitrogen to a metal center.

Caption: General equilibrium between 1H-Indole and its 3H-Indole (indolenine) tautomer.

Keto-Enol Tautomerism

This is arguably the most studied form of tautomerism in indole derivatives, particularly for hydroxyindoles and oxindoles.[1] Indole-3-pyruvic acid (IPyA), a key biosynthetic intermediate, is a classic example where the keto and enol forms coexist in solution, with their relative proportions being highly dependent on pH, temperature, and solvent.[7][8][9] The enol tautomer is often stabilized by an intramolecular hydrogen bond.

-

Hydroxyindoles : 5-hydroxyindole primarily exists in the hydroxy (enol) form, while 6-hydroxyindole can form a keto tautomer, leading to a non-radiative decay process.[10]

-

Oxindoles : The oxindole core shows intrinsic keto-enol tautomerism, which is retained in its derivatives like imines and hydrazones and plays a crucial role in their biological activities.[1]

Caption: Keto-enol tautomerism as exemplified by Indole-3-pyruvic acid (IPyA).

Amino-Imino Tautomerism

For indoles bearing an amino group (e.g., 5-aminoindole), an equilibrium can exist between the exocyclic amino form and the endocyclic imino form. The amino tautomer is generally more stable due to the preservation of the benzene ring's aromaticity. However, factors like substitution, solvent polarity, and hydrogen bonding can shift this equilibrium.[11] This type of tautomerism is analogous to that seen in nucleic acid bases like adenine and cytosine, where the rare imino forms can lead to mutations.[5][12]

Caption: Amino-imino tautomerism in a generic 5-aminoindole derivative.

Factors Influencing Tautomeric Equilibria

The delicate balance between tautomers is governed by a combination of intrinsic molecular properties and extrinsic environmental factors.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Impact of pH on Tautomerization in Alkaloids [eureka.patsnap.com]

- 4. mun.ca [mun.ca]

- 5. Sandwalk: Tautomers of Adenine, Cytosine, Guanine, and Thymine [sandwalk.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. Analysis of the Enol–Keto Tautomers of Indole-3-pyruvic Acid | CoLab [colab.ws]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(1H-Indol-4-yl)ethanone from 4-bromoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 1-(1H-Indol-4-yl)ethanone, a valuable building block in medicinal chemistry, starting from commercially available 4-bromoindole. The described methodology utilizes a palladium-catalyzed Stille cross-coupling reaction, which is a reliable and versatile method for the formation of carbon-carbon bonds. This protocol is intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are frequently found in the core structures of numerous pharmaceuticals and biologically active natural products. The functionalization of the indole scaffold at various positions is a key strategy in the development of new therapeutic agents. Specifically, 4-substituted indoles are important intermediates in the synthesis of compounds with a wide range of biological activities. The introduction of an acetyl group at the 4-position of the indole ring to yield this compound provides a versatile handle for further chemical modifications. This document outlines a robust and reproducible method for this transformation using a palladium-catalyzed Stille coupling reaction between 4-bromoindole and an acetylating agent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 4-bromoindole.

| Parameter | Value |

| Starting Material | 4-Bromoindole |

| Product | This compound |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Reaction Type | Stille Cross-Coupling |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Acetylating Agent | Tributyl(1-ethoxyvinyl)tin |

| Solvent | Toluene |

| Base | Not required for coupling |

| Reaction Temperature | 110 °C |

| Reaction Time | 24 hours |

| Typical Yield | 70-85% |

| Purification Method | Flash Column Chromatography |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials:

-

4-Bromoindole

-

Tributyl(1-ethoxyvinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene, anhydrous

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoindole (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous toluene (to make a 0.1 M solution based on 4-bromoindole) followed by tributyl(1-ethoxyvinyl)tin (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Hydrolysis of the Enol Ether: After the reaction is complete, cool the mixture to room temperature. Add 2 M aqueous HCl solution and stir vigorously for 1 hour at room temperature.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Application Note: A Guide to the Friedel-Crafts Acylation of Indoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals. The functionalization of the indole ring is therefore of paramount importance. The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring, proceeding via electrophilic aromatic substitution.[1][2] In the case of indole, an electron-rich heterocycle, this reaction typically occurs with high regioselectivity at the C3 position, yielding 3-acylindoles.[3][4][5] These products are not only valuable in their own right, exhibiting activities such as analgesic and antiemetic properties, but also serve as versatile synthetic intermediates for the synthesis of more complex alkaloids and drug candidates.[5][6]

This application note provides detailed experimental protocols for the Friedel-Crafts acylation of indoles, a summary of reaction conditions and yields, and a visualization of the reaction mechanism and experimental workflow. The protocols focus on methodologies that utilize various Lewis acids, which are known to effectively catalyze the reaction while addressing common challenges such as N-acylation and polymerization.[5][7]

Reaction Mechanism

The Friedel-Crafts acylation of indole proceeds through a well-established electrophilic aromatic substitution mechanism.[2][8]

-

Formation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZrCl₄) coordinates to the acylating agent (typically an acyl chloride or anhydride).[2] This coordination polarizes the carbon-halogen bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[2][8]

-

Nucleophilic Attack : The electron-rich indole ring acts as a nucleophile, attacking the acylium ion. The attack preferentially occurs at the C3 position due to the higher electron density at this position, leading to the formation of a cationic intermediate known as an arenium ion or sigma-complex.[8]

-

Deprotonation and Aromatization : A weak base, such as the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the C3 position of the arenium ion.[1][2] This step restores the aromaticity of the indole ring system and regenerates the Lewis acid catalyst, yielding the final 3-acylindole product.

Caption: Figure 1: General Mechanism of Friedel-Crafts Acylation of Indole.

Experimental Protocols

Safety Note: Friedel-Crafts reactions often involve reagents that are corrosive and sensitive to moisture, such as Lewis acids (AlCl₃, SnCl₄, ZrCl₄) and acyl chlorides.[9] All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous conditions should be maintained throughout the experiment.[9]

This protocol is an improved method designed to be highly regioselective for the C3 position by forming an indole-Lewis acid complex prior to the introduction of the acylating agent, which minimizes side reactions like polymerization.[5]

Materials:

-

Indole (or substituted indole)

-

Acylating agent (e.g., Acetyl chloride)

-

Tin(IV) Chloride (SnCl₄)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Nitromethane (CH₃NO₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirring solution of indole (1.0 eq) in anhydrous CH₂Cl₂ (approx. 2 mL per mmol of indole) under an inert atmosphere (Argon or Nitrogen) at 0 °C (ice-water bath), add SnCl₄ (1.2 eq) in a single portion via syringe.[5] A colored precipitate may form.[5]

-

Stir the suspension at 0 °C for 15-20 minutes.

-

Slowly add the acylating agent (1.1 eq) to the reaction mixture at 0 °C.[5]

-

After the addition is complete, add nitromethane (CH₃NO₂) as a cosolvent (approx. 0.5 mL per mmol of indole) to increase the solubility of the complex.[5]

-

Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[5]

-

Upon completion, carefully quench the reaction by pouring it into a beaker containing ice and water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 3-acylindole.

This method provides an efficient route for the regio- and chemoselective acylation of various indoles without the need for N-H protection.[6]

Materials:

-

Indole (1.3 eq)

-

Acyl chloride (1.0 eq)

-

Zirconium(IV) Chloride (ZrCl₄) (1.5 eq)

-

1,2-Dichloroethane (DCE, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of indole (1.3 eq) in anhydrous DCE under an inert atmosphere, add ZrCl₄ (1.5 eq) at room temperature.

-

Stir the mixture for 10-15 minutes.

-

Add the corresponding acyl chloride (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for the required time (typically 2-8 hours), monitoring by TLC.[6]

-

After completion, cool the reaction to room temperature and quench by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with water.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by silica gel column chromatography to yield the desired 3-acylindole.[6]

Experimental Workflow Visualization

Caption: Figure 2: General Experimental Workflow for Friedel-Crafts Acylation of Indole.

Data Summary: Reaction Conditions and Yields

The following table summarizes various conditions and corresponding yields for the Friedel-Crafts acylation of indole and its derivatives, demonstrating the scope and efficiency of different catalytic systems.

| Indole Substrate | Acylating Agent | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Indole | Acetyl chloride | SnCl₄ (1.2) | CH₂Cl₂/CH₃NO₂ | 0 | 0.5 | 96 | [5] |

| Indole | Benzoyl chloride | SnCl₄ (1.2) | CH₂Cl₂/CH₃NO₂ | 0 | 1 | 95 | [5] |

| 5-Cyanoindole | Propionyl chloride | SnCl₄ (1.2) | CH₂Cl₂/CH₃NO₂ | 0 | 4 | 70 | [5] |

| Indole | Acetyl chloride | Et₂AlCl (1.2) | CH₂Cl₂ | 0 | 0.5 | 86 | [3] |

| Indole | Benzoyl chloride | Et₂AlCl (1.2) | CH₂Cl₂ | 0 | 1 | 95 | [3] |

| 5-Bromoindole | Acetyl chloride | Et₂AlCl (1.2) | CH₂Cl₂ | 0 | 0.5 | 85 | [3] |

| Indole | Benzoyl chloride | ZrCl₄ (1.5) | DCE | 60 | 2 | 92 | [6] |

| Indole | 4-Chlorobenzoyl chloride | ZrCl₄ (1.5) | DCE | 60 | 3 | 90 | [6] |

| 2-Methylindole | Acetyl chloride | ZrCl₄ (1.5) | DCE | 60 | 2.5 | 94 | [6] |

| N-Methylindole | Benzoyl chloride | DBN (0.2) | Toluene | 110 | 4 | 65 | [4] |

| 1,2-Dimethylindole | Benzoyl chloride | DBN (0.2) | Toluene | 110 | 4 | 88 | [4] |

| Indole | Benzoyl chloride | ZnO (0.5) | [bmim]BF₄ | 40 | 3 | 92 | [7] |

DCE = 1,2-Dichloroethane; DBN = 1,5-Diazabicyclo[4.3.0]non-5-ene; [bmim]BF₄ = 1-Butyl-3-methylimidazolium tetrafluoroborate.

Conclusion

The Friedel-Crafts acylation remains a highly effective and reliable method for the synthesis of 3-acylindoles. By carefully selecting the Lewis acid catalyst and optimizing reaction conditions, such as the order of reagent addition and solvent system, high yields and excellent regioselectivity can be achieved. The protocols outlined in this note, using catalysts like SnCl₄ and ZrCl₄, offer robust and reproducible methods suitable for a wide range of indole substrates and acylating agents. These procedures provide a solid foundation for researchers in organic synthesis and medicinal chemistry to access valuable 3-acylindole building blocks for drug discovery and development programs.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. websites.umich.edu [websites.umich.edu]

Application Notes and Protocols for the Synthetic Intermediate: 1-(1H-Indol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(1H-Indol-4-yl)ethanone as a versatile synthetic intermediate in the development of pharmacologically active compounds. Detailed protocols for key transformations and data on the biological activity of the resulting molecules are presented to facilitate research and development in medicinal chemistry.

Introduction to this compound

This compound, also known as 4-acetylindole, is a key building block in organic synthesis. Its indole scaffold is a prevalent feature in numerous natural products and synthetic drugs, imparting a wide range of biological activities. The presence of a reactive acetyl group at the 4-position of the indole ring allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of diverse molecular architectures targeting various biological pathways.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of compounds targeting a spectrum of diseases, from cardiovascular disorders to cancer and inflammation. Its derivatives have shown promise as potent and selective inhibitors of key enzymes and receptors.

Synthesis of β-Adrenergic Receptor Antagonists

Derivatives of this compound are utilized in the preparation of β-adrenergic receptor antagonists, commonly known as beta-blockers, which are essential for managing cardiovascular diseases. These compounds function by blocking the effects of adrenaline on β-adrenergic receptors, leading to reduced heart rate and blood pressure. The synthesis typically involves the conversion of the acetyl group to an oxime, followed by reduction and subsequent elaboration of the side chain to introduce the pharmacophoric amino-alcohol moiety.

Development of Novel Kinase Inhibitors

The indole nucleus is a common scaffold in the design of kinase inhibitors for cancer therapy. This compound is a precursor for the synthesis of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Sarcoma (Src) kinases.[1][2] The cooperation between EGFR and c-SRC is implicated in the aggressive phenotype of various tumors.[1] Combination therapies targeting both kinases can induce apoptosis and mitigate acquired resistance to chemotherapy.[1][2]

Synthesis of CBP/EP300 Bromodomain Inhibitors

This compound derivatives have been identified as potent inhibitors of the bromodomains of CREB-binding protein (CBP) and the E1A binding protein p300 (EP300). These proteins are transcriptional co-activators that play a critical role in the progression of castration-resistant prostate cancer. By inhibiting these bromodomains, the transcription of key oncogenes can be suppressed, offering a therapeutic strategy for this advanced form of cancer.

Preparation of COX-2 Inhibitors